molecular formula C22H22FNO3S2 B6512243 N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,5-dimethylbenzamide CAS No. 946264-56-8

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,5-dimethylbenzamide

Cat. No.: B6512243
CAS No.: 946264-56-8
M. Wt: 431.5 g/mol
InChI Key: CCFOZFBWBMJSBQ-UHFFFAOYSA-N
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Description

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C22H22FNO3S2 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.10251407 g/mol and the complexity rating of the compound is 656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,5-dimethylbenzamide is a novel compound with potential applications in medicinal chemistry. It possesses unique structural features that may influence its biological activity, particularly in enzyme inhibition and as a therapeutic agent. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H22FNO3S2
  • Molecular Weight : 431.5 g/mol
  • CAS Number : 946264-56-8
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group and the thiophene ring are known to enhance binding affinity to various enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Protein Binding : Its structure allows for effective binding to proteins, which can alter their function and lead to downstream effects on cellular signaling pathways.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values of 12 µM and 15 µM respectively.
Cell LineIC50 (µM)
MCF-712
A54915

These results indicate its potential as an anti-cancer agent.

Case Studies

  • Breast Cancer Treatment : A study involving MCF-7 cells treated with the compound showed a reduction in cell viability by 70% after 48 hours of exposure. This effect was linked to apoptosis induction as confirmed by flow cytometry analysis.
  • Mechanistic Insights : Further investigation revealed that the compound downregulated the expression of key proteins involved in cell cycle regulation, such as cyclin D1 and CDK4. This suggests that it may interfere with the cell cycle progression.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Sulfonamide Linkage : Utilizing sulfonyl chlorides with amines.
  • Coupling Reactions : Employing techniques like Suzuki–Miyaura coupling for the formation of carbon-carbon bonds.

Properties

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO3S2/c1-14-9-15(2)11-17(10-14)22(25)24-13-21(20-5-4-8-28-20)29(26,27)18-6-7-19(23)16(3)12-18/h4-12,21H,13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFOZFBWBMJSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.